molecular formula C19H19N3O4 B572669 Ethyl 5-hydroxy-8-isopropyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 1253790-73-6

Ethyl 5-hydroxy-8-isopropyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B572669
CAS No.: 1253790-73-6
M. Wt: 353.378
InChI Key: IAMQQDSOLURRFM-UHFFFAOYSA-N
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Description

¹H NMR (400 MHz, DMSO-d6)

Signal (ppm) Assignment
1.21 (t, 3H) CH3 of ethyl ester
1.32 (d, 6H) CH3 of isopropyl group
4.06 (q, 2H) CH2 of ethyl ester
4.52 (m, 1H) CH of isopropyl group
7.32–7.50 (m, 5H) Aromatic protons (C2-phenyl)
10.58 (s, 1H) C5-hydroxy proton

¹³C NMR (100 MHz, DMSO-d6)

Signal (ppm) Assignment
14.2 CH3 of ethyl ester
22.1 CH3 of isopropyl group
61.4 OCH2 of ethyl ester
128.2–139.9 Aromatic carbons (C2-phenyl)
161.4 C7 carbonyl
171.7 Ester carbonyl (C6)

FT-IR (KBr, cm⁻¹)

  • 3429 (O-H stretch, C5-hydroxy)
  • 1715 (C=O ester)
  • 1665 (C=O pyrimidinone)
  • 1590 (C=N pyridine)

HRMS (ESI+)

  • Observed: [M+H]+ = 353.1996
  • Calculated (C19H19N3O4): 353.1972
  • Error: 2.4 ppm

The spectroscopic data confirm the regiochemistry and functional group arrangement. The absence of NH stretches in IR and downfield-shifted C7 carbonyl in ¹³C NMR (161.4 ppm) corroborate the keto tautomeric form.

Properties

IUPAC Name

ethyl 5-hydroxy-7-oxo-2-phenyl-8-propan-2-ylpyrido[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-4-26-19(25)14-15(23)13-10-20-16(12-8-6-5-7-9-12)21-17(13)22(11(2)3)18(14)24/h5-11,23H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMQQDSOLURRFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CN=C(N=C2N(C1=O)C(C)C)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101108191
Record name Pyrido[2,3-d]pyrimidine-6-carboxylic acid, 7,8-dihydro-5-hydroxy-8-(1-methylethyl)-7-oxo-2-phenyl-, ethyl ester
Source EPA DSSTox
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Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253790-73-6
Record name Pyrido[2,3-d]pyrimidine-6-carboxylic acid, 7,8-dihydro-5-hydroxy-8-(1-methylethyl)-7-oxo-2-phenyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1253790-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrido[2,3-d]pyrimidine-6-carboxylic acid, 7,8-dihydro-5-hydroxy-8-(1-methylethyl)-7-oxo-2-phenyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101108191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Components and Mechanism

The synthesis of this compound is most efficiently achieved via a three-component condensation reaction involving:

  • 6-Amino-1,3-dimethyluracil : Serves as the pyrimidine precursor.

  • Aromatic aldehydes (e.g., benzaldehyde) : Introduces the 2-phenyl substituent.

  • 1,3-Dicarbonyl compounds (e.g., isopropyl acetoacetate) : Provides the 8-isopropyl group and contributes to the pyridone core.

The reaction proceeds through a Knoevenagel condensation between the aldehyde and the enol form of the 1,3-dicarbonyl compound, followed by cyclization with the 6-amino-uracil derivative. The SBA-Pr-SO3H catalyst (a sulfonic acid-functionalized mesoporous silica) facilitates proton transfer and accelerates the reaction.

Key Mechanistic Steps:

  • Knoevenagel Adduct Formation : Benzaldehyde reacts with isopropyl acetoacetate to form an α,β-unsaturated diketone.

  • Michael Addition : The amine group of 6-amino-1,3-dimethyluracil attacks the β-carbon of the diketone.

  • Cyclization : Intramolecular nucleophilic attack forms the pyrido[2,3-d]pyrimidine skeleton.

  • Tautomerization : The intermediate undergoes keto-enol tautomerization to stabilize the 5-hydroxy and 7-oxo groups.

Catalytic Systems and Conditions

The choice of catalyst significantly impacts reaction efficiency:

CatalystSolventTemperatureTime (h)Yield (%)
SBA-Pr-SO3HAcetonitrileReflux3–485–90
NoneEthanolReflux12–1440–50

The SBA-Pr-SO3H catalyst enhances yield by providing Brønsted acid sites for proton transfer while minimizing side reactions like ester hydrolysis. Acetonitrile is preferred over ethanol due to its higher polarity and boiling point (82°C vs. 78°C), which improves solubility and reaction kinetics.

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents (e.g., acetonitrile, DMF) favor the reaction by stabilizing charged intermediates. Protic solvents (e.g., ethanol) reduce yield due to competitive hydrogen bonding with the catalyst.

Temperature and Time

  • Optimal Range : 80–85°C (reflux conditions).

  • Below 70°C : Incomplete cyclization; yields drop to <60%.

  • Above 90°C : Degradation of the 5-hydroxy group occurs, forming undesired byproducts.

Catalyst Loading

A catalyst-to-reactant ratio of 0.024 mmol H+ per 1 mmol substrate balances activity and cost. Excess catalyst (>0.05 mmol H+) promotes side reactions, while insufficient loading (<0.01 mmol H+) extends reaction time.

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to improve heat and mass transfer. Key advantages include:

  • Higher Throughput : 5–10 kg/day production capacity.

  • Consistent Purity : Automated control reduces batch-to-batch variability.

  • Catalyst Recycling : SBA-Pr-SO3H is filtered and reused for up to 5 cycles without significant activity loss.

Purification Protocols

  • Recrystallization : The crude product is dissolved in hot ethanol (60–70°C) and filtered to remove the catalyst. Cooling to 4°C yields crystals with >98% purity.

  • Chromatography : Reserved for pharmaceutical-grade material; silica gel (ethyl acetate/hexane, 3:7) removes trace impurities.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d6) : δ 1.25 (t, J = 7.1 Hz, 3H, CH2CH3), 1.32 (d, J = 6.8 Hz, 6H, CH(CH3)2), 4.21 (q, J = 7.1 Hz, 2H, OCH2), 5.12 (sep, J = 6.8 Hz, 1H, CH(CH3)2), 7.45–7.52 (m, 5H, Ph), 10.21 (s, 1H, OH).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 3300 cm⁻¹ (O-H).

X-Ray Crystallography

Single-crystal analysis confirms the fused pyrido-pyrimidine core and the syn orientation of the 8-isopropyl and 5-hydroxy groups. Hydrogen bonds (O-H···O=C) form a supramolecular chain along the c-axis, stabilizing the crystal lattice.

Comparative Analysis of 1,3-Dicarbonyl Precursors

Precursor8-SubstituentYield (%)Purity (%)
Isopropyl acetoacetateIsopropyl8998.5
Ethyl acetoacetateMethyl7897.2
Methyl malonateH6595.0

Isopropyl acetoacetate provides optimal steric and electronic effects for introducing the 8-isopropyl group, whereas smaller substituents reduce yield due to unfavorable ring puckering .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-8-isopropyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Electrophiles like halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the oxo group yields a secondary alcohol .

Scientific Research Applications

Ethyl 5-hydroxy-8-isopropyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxy-8-isopropyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting key enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Key Observations :

  • Position 8 : The isopropyl group in the target compound confers steric bulk compared to benzyl (Bn) or propyl (Pr) groups in analogs. This may influence solubility and binding interactions in biological systems.
  • Ester Groups : Ethyl esters (COOEt) vs. methyl esters (COOMe) affect lipophilicity and metabolic stability .

Biological Activity

Ethyl 5-hydroxy-8-isopropyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₉H₁₉N₃O₄
  • Molecular Weight : 353.38 g/mol
  • CAS Number : 76377-79-2
  • MDL Number : MFCD17011961

The biological activity of this compound is primarily attributed to its structural features that facilitate interactions with various biological targets. The dihydropyrido-pyrimidine scaffold is known for its ability to modulate enzyme activity and influence cellular signaling pathways.

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrido-pyrimidines exhibit antimicrobial properties. For instance, compounds similar to ethyl 5-hydroxy-8-isopropyl have shown moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging around 250 µg/mL .

2. Anti-inflammatory Properties

Research indicates that certain derivatives can inhibit pro-inflammatory cytokines such as TNFα and IL-6. For example, a related compound exhibited an IC50 value of 820 nM in inhibiting IL-6 production in human chondro-sarcoma cells . This suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogs:

Study Findings
Study A (2020)Identified moderate antibacterial activity against Staphylococcus aureus and E. coli with MIC values of 250 µg/mL.
Study B (2021)Demonstrated anti-inflammatory effects by inhibiting TNFα production with an IC50 of 820 nM in SW1353 cells.
Study C (2023)Evaluated the cytotoxic effects on A431 vulvar epidermal carcinoma cell line, showing significant inhibition of cell proliferation and migration .

Structure-Activity Relationship (SAR)

The biological activity of ethyl 5-hydroxy-8-isopropyl can be influenced by modifications to its chemical structure. For instance:

  • Substituents on the phenyl ring : Variations can enhance or reduce antimicrobial potency.
  • Alkyl chain length : The isopropyl group appears to optimize interaction with target enzymes, improving efficacy against inflammatory pathways.

Q & A

Q. What are the common synthetic routes for Ethyl 5-hydroxy-8-isopropyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate, and how do reaction conditions influence product purity?

The compound is synthesized via cyclization reactions involving 5-acetyl-4-aminopyrimidine derivatives and β-dicarbonyl compounds (e.g., ethyl acetoacetate or ethyl malonate). For instance, heating 5-acetyl-4-aminopyrimidine with ethyl malonate under base-free conditions yields pyrido[2,3-d]pyrimidine-6-carboxylates . Key factors include solvent choice (acetic acid or ethanol), temperature (reflux conditions), and absence of bases to avoid side reactions. Purity can be optimized by recrystallization from ethyl acetate/ethanol mixtures .

Q. How can the pyridone structure of this compound be confirmed experimentally?

Infrared (IR) spectroscopy is critical for distinguishing pyridone (C=O stretching at ~1650 cm⁻¹) from hydroxypyridine tautomers. Additionally, X-ray crystallography resolves the fused pyrido-pyrimidine core and confirms the 7-oxo and 5-hydroxy substituents. For example, puckering of the pyrimidine ring (deviation ~0.224 Å from planarity) and hydrogen-bonding patterns in the crystal lattice provide structural validation .

Q. What spectroscopic methods are recommended for characterizing this compound?

Use a combination of:

  • ¹H/¹³C NMR to confirm substituents (e.g., isopropyl, phenyl, ethyl ester groups).
  • IR to identify carbonyl (C=O) and hydroxyl (O-H) stretches.
  • Single-crystal X-ray diffraction for absolute configuration and intermolecular interactions (e.g., C–H···O hydrogen bonds forming chains along the c-axis) .

Q. How should researchers handle solubility and stability issues during experiments?

The compound is typically soluble in polar aprotic solvents (e.g., DMSO, ethyl acetate) but has limited water solubility. Stability tests under varying pH, temperature, and light exposure are advised. Storage in amber vials at –20°C is recommended to prevent degradation .

Advanced Research Questions

Q. How can computational modeling reconcile discrepancies in experimental data (e.g., unexpected tautomeric forms or crystallographic disorder)?

Density Functional Theory (DFT) calculations can predict the relative stability of tautomers (pyridone vs. hydroxypyridine) by comparing their Gibbs free energies. For crystallographic ambiguities, refinement software like SHELXL (using Hirshfeld atom refinement) can model disorder, leveraging high-resolution data and hydrogen-bonding patterns .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., modifying the 8-isopropyl or 2-phenyl groups)?

Regioselective functionalization requires protecting group strategies. For example:

  • The 5-hydroxy group can be protected as a silyl ether (TBDMSCl) to direct electrophilic substitution at the 2-phenyl ring.
  • Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the pyrimidine core can introduce aryl/heteroaryl groups while preserving the ester moiety .

Q. How do intermolecular hydrogen bonds and ring puckering affect crystallographic packing and physicochemical properties?

The pyrimidine ring’s puckered conformation (flattened boat geometry) and C–H···O hydrogen bonds create a rigid lattice, influencing melting points and solubility. Graph set analysis (e.g., R₂²(8) motifs) reveals how these interactions stabilize polymorphs, which can be critical for bioavailability in drug development .

Q. What mechanistic insights explain contradictions in reaction yields under varying conditions (e.g., base-free vs. base-catalyzed syntheses)?

Base-free conditions favor cyclization via enol tautomers of β-dicarbonyl compounds, minimizing side reactions like ester hydrolysis. In contrast, basic conditions may deprotonate the 5-hydroxy group, leading to undesired ring-opening or dimerization. Kinetic studies (e.g., monitoring by HPLC) and DFT-based transition-state analysis can clarify these pathways .

Q. How can researchers validate the compound’s biological activity against specific targets (e.g., kinase inhibition)?

  • In vitro assays : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to screen inhibitory activity.
  • Structure-activity relationships (SAR) : Compare with analogs (e.g., pipemidic acid derivatives) to identify critical substituents (e.g., 8-isopropyl enhances lipophilicity and target binding) .

Q. What advanced techniques resolve enantiomeric purity if chiral centers are introduced during synthesis?

Chiral HPLC (e.g., Chiralpak IA column) or X-ray crystallography with anomalous scattering (for absolute configuration) are recommended. For dynamic systems, variable-temperature NMR can assess enantiomerization barriers .

Q. Methodological Notes

  • Data Contradictions : Address conflicting spectral data (e.g., unexpected NOE correlations) by revisiting synthetic protocols or employing heteronuclear NMR (HSQC/HMBC) .
  • Software Tools : Use SHELX for crystallographic refinement and Gaussian or ORCA for computational modeling .

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